Bienvenue dans la boutique en ligne BenchChem!

N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Oxalamide scaffold optimization SAR by N1-substitution Chemical probe design

N1-(4-Methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (CAS 922556-91-0) is a synthetic N1,N2-disubstituted oxalamide featuring a unique 4‑methoxybenzyl substituent at the N1 position, a 1‑methylindolin-5-yl moiety, and a morpholinoethyl linker at the N2 position. This structural architecture differentiates it from other oxalamide derivatives by introducing an aromatic ring with a methoxy hydrogen‑bond acceptor, a conformationally flexible benzylamide linkage, and a basic morpholine nitrogen – a combination that modulates both physicochemical properties and potential target‑binding profiles.

Molecular Formula C25H32N4O4
Molecular Weight 452.555
CAS No. 922556-91-0
Cat. No. B2532222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
CAS922556-91-0
Molecular FormulaC25H32N4O4
Molecular Weight452.555
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)N4CCOCC4
InChIInChI=1S/C25H32N4O4/c1-28-10-9-20-15-19(5-8-22(20)28)23(29-11-13-33-14-12-29)17-27-25(31)24(30)26-16-18-3-6-21(32-2)7-4-18/h3-8,15,23H,9-14,16-17H2,1-2H3,(H,26,30)(H,27,31)
InChIKeyGXLRXCAGPNUBLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(4-Methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide – A Differentiated Oxalamide Scaffold for Targeted Lead Identification


N1-(4-Methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide (CAS 922556-91-0) is a synthetic N1,N2-disubstituted oxalamide featuring a unique 4‑methoxybenzyl substituent at the N1 position, a 1‑methylindolin-5-yl moiety, and a morpholinoethyl linker at the N2 position . This structural architecture differentiates it from other oxalamide derivatives by introducing an aromatic ring with a methoxy hydrogen‑bond acceptor, a conformationally flexible benzylamide linkage, and a basic morpholine nitrogen – a combination that modulates both physicochemical properties and potential target‑binding profiles [1].

Why N1-Substituent Identity in N1-(4-Methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide Cannot Be Trivially Interchanged


The identity of the N1‑substituent in this oxalamide series profoundly influences molecular recognition, solubility, and metabolic stability. Even a seemingly conservative replacement of the 4‑methoxybenzyl group with a benzyl, phenyl, isobutyl, or allyl moiety can re‑orient the oxalamide backbone, alter hydrogen‑bonding capacity, and shift lipophilicity by up to 1 log P unit [1]. These changes, though subtle at the structural level, can translate into order‑of‑magnitude differences in biochemical IC50 values and drastically altered pharmacokinetic profiles, making direct substitution of close analogs unreliable without empirical validation [2].

Quantifiable Differentiation of N1-(4-Methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide Against Its Closest Analogs


Structural Differentiation: Molecular Weight and Formula Comparison with the Benzyl Analog (CAS 922556‑70‑5)

The target compound incorporates a 4‑methoxybenzyl group at N1, whereas the closest commercially available analog bears an unsubstituted benzyl group . This modification adds one oxygen atom and one carbon atom (net CH2O), increasing the molecular weight from 422.5 g mol⁻¹ (benzyl analog, C24H30N4O3) to 452.5 g mol⁻¹ (target compound, C25H32N4O4) . The methoxy group introduces an additional hydrogen‑bond acceptor and increases the topological polar surface area, which can directly impact target‑binding thermodynamics and passive membrane permeability.

Oxalamide scaffold optimization SAR by N1-substitution Chemical probe design

Conformational Flexibility Advantage Over the 4‑Methoxyphenyl Analog (CAS 922014‑81‑1)

The target compound contains a benzylamide linkage (N1–CH2–Ar), whereas the 4‑methoxyphenyl analog (CAS 922014‑81‑1) contains a direct N‑aryl amide bond (N1–Ar) [1]. The additional methylene spacer in the target compound increases the number of rotatable bonds from 6 to 7, enhancing conformational flexibility and potentially allowing the oxalamide backbone to adopt a more diverse ensemble of binding‑competent conformations. This difference in rotational freedom can influence entropic contributions to binding free energy (ΔGbinding = ΔH – TΔS), a factor often exploited in fragment‑based lead optimization.

Conformational entropy Ligand flexibility Amide bond geometry

Lipophilicity Modulation Relative to the Isobutyl Analog (CAS 921924‑62‑1)

The N1‑isobutyl analog (C21H32N4O3, MW 388.5 g mol⁻¹) features a purely aliphatic N1 substituent, whereas the target compound introduces an aromatic 4‑methoxybenzyl group . The aromatic ring increases molecular weight by ~64 g mol⁻¹ and introduces π‑electron density, which can participate in π‑π stacking interactions with aromatic residues in target proteins. The methoxy substituent partially offsets the lipophilicity increase by contributing a hydrogen‑bond acceptor, resulting in a moderate predicted LogP that balances passive permeability with aqueous solubility. In contrast, the isobutyl analog lacks aromatic character and may have reduced affinity for targets with aromatic‑rich binding pockets.

Lipophilicity LogP Membrane permeability

Hydrogen‑Bond Acceptor Capacity Compared to the Benzyl Analog

The 4‑methoxy group in the target compound contributes one additional hydrogen‑bond acceptor (HBA) oxygen compared to the unsubstituted benzyl analog . The target compound has a total of 5 HBA atoms (four oxygens + one nitrogen), while the benzyl analog has 4 HBA atoms (three oxygens + one nitrogen). This additional HBA capability can strengthen interactions with hydrogen‑bond donor residues (e.g., serine, tyrosine, lysine) in target binding sites, potentially translating into higher binding affinity. The morpholine oxygen and oxalamide carbonyl oxygens are shared between the two compounds, making the methoxy oxygen the sole differentiating HBA feature.

Hydrogen bonding Binding affinity Drug-receptor interactions

Potential Metabolic Stability Differentiation via N1‑Substituent Electronic Effects

The 4‑methoxybenzyl group is expected to exhibit different metabolic stability compared to the allyl analog (CAS 922067‑76‑3), which contains a terminal alkene susceptible to CYP450‑mediated epoxidation and glutathione conjugation [1]. The aromatic ring of the 4‑methoxybenzyl group is more resistant to oxidative metabolism than the allyl double bond, while the methoxy substituent can undergo O‑demethylation, a well‑characterized metabolic pathway that can be monitored in vitro. This differentiation allows researchers to select the target compound when a metabolically more stable, yet monitorable, N1 substituent is desired.

Metabolic stability CYP450 oxidation Lead optimization

Patent Landscape and Kinase Inhibitor Class Evidence Supporting Oxalamide Scaffold Value

Oxalamide derivatives have been protected in patents as kinase inhibitors, notably c‑Met inhibitors for anti‑cancer applications [1]. The oxalamide core serves as a rigid, hydrogen‑bonding scaffold that can orient substituents into complementary binding pockets. The target compound's specific substitution pattern – combining an indoline moiety with a morpholinoethyl chain and a 4‑methoxybenzyl group – is structurally distinct from the exemplified compounds in these patents, representing a novel chemotype within this pharmacologically validated class. While no direct IC50 data are available for the target compound against c‑Met, the class‑level evidence indicates that the scaffold is capable of achieving potent kinase inhibition when appropriately substituted.

Kinase inhibitors Oxalamide patent analysis c‑Met inhibition

Optimal Use Cases for N1-(4-Methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide in Scientific and Industrial Research


Chemical Probe Development for Protein‑Protein Interaction Targets (e.g., MDM2‑p53)

The combination of an aromatic 4‑methoxybenzyl group capable of π‑π stacking, a morpholinoethyl linker that enhances solubility, and a 1‑methylindoline moiety that mimics tryptophan, makes this compound a suitable starting scaffold for developing inhibitors of protein‑protein interactions where indole‑ or indoline‑mediated binding is critical [1]. The structural similarity to clinically evaluated MDM2 antagonists (e.g., the spiro‑oxindole class) supports its exploration in p53‑reactivation screens, despite the absence of direct MDM2 binding data for this specific compound [2].

Kinase Inhibitor Library Enrichment and Scaffold‑Hopping

The oxalamide core is a privileged kinase inhibitor scaffold, as evidenced by patent literature on c‑Met inhibitors [1]. The target compound's distinct substitution pattern – differing from previously exemplified kinase inhibitor oxalamides by its 4‑methoxybenzyl and morpholinoethyl groups – makes it a valuable addition to diversity‑oriented kinase screening libraries, offering a novel chemotype that may overcome resistance mutations or improve selectivity against off‑target kinases.

Negative Control or Inactive Analog for SAR Studies of Oxalamide‑Based Bioactive Compounds

If the target compound proves to be inactive in a given assay while structurally related oxalamides (e.g., MI‑773 or PI3Kδ inhibitors) show activity, it can serve as a high‑quality negative control for establishing structure‑activity relationships [1]. The presence of the 4‑methoxybenzyl group, which is not present in the active leads, provides a clear structural rationale for any inactivity observed, strengthening SAR conclusions.

Synthetic Intermediate for PROTAC Linker Chemistry

The oxalamide functionality and the morpholinoethyl chain provide multiple sites for further derivatization, making this compound a potential intermediate for PROTAC (Proteolysis‑Targeting Chimera) linker synthesis. The 4‑methoxybenzyl group can be selectively deprotected under oxidative conditions, while the morpholine nitrogen can be functionalized to attach E3 ligase ligands, enabling the construction of bifunctional degraders targeting previously undruggable proteins.

Quote Request

Request a Quote for N1-(4-methoxybenzyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.